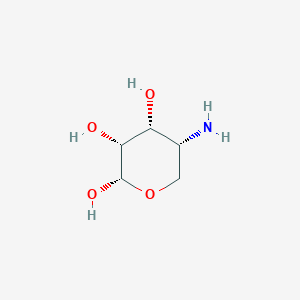
4-Amino-4-deoxy-alpha-D-ribopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-deoxy-alpha-D-ribopyranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the replacement of a hydroxyl group with an amino group at the fourth carbon position. It is an important building block in the synthesis of various biologically active molecules and has applications in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-deoxy-alpha-D-ribopyranose typically involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the amino group. One common method starts with the protection of the hydroxyl groups of ribose, followed by the selective tosylation at the fourth position. The tosyl group is then displaced by an azide group, which is subsequently reduced to form the amino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-deoxy-alpha-D-ribopyranose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of acylated or sulfonated products.
Scientific Research Applications
4-Amino-4-deoxy-alpha-D-ribopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-4-deoxy-alpha-D-ribopyranose involves its interaction with specific enzymes and receptors in biological systems. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The compound can also participate in glycosylation reactions, modifying the structure and function of proteins and lipids.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-deoxy-alpha-L-arabinopyranose: Similar structure but different stereochemistry.
4-Amino-4-deoxy-beta-D-ribopyranose: Similar structure but different anomeric configuration.
4-Amino-4-deoxy-D-glucose: Similar functional group but different sugar backbone.
Uniqueness
4-Amino-4-deoxy-alpha-D-ribopyranose is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
CAS No. |
782418-47-7 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-5-aminooxane-2,3,4-triol |
InChI |
InChI=1S/C5H11NO4/c6-2-1-10-5(9)4(8)3(2)7/h2-5,7-9H,1,6H2/t2-,3-,4-,5+/m1/s1 |
InChI Key |
OEVMNXDFKAZCIM-AIHAYLRMSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@H](O1)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)

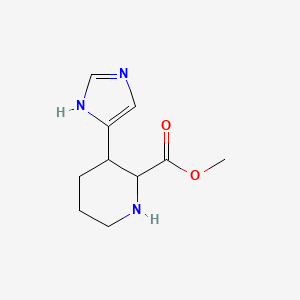
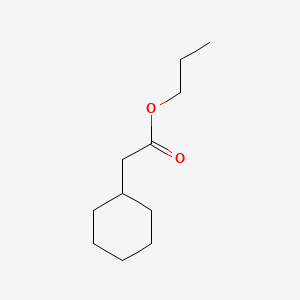
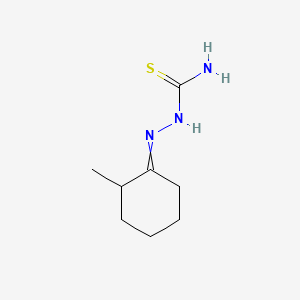
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
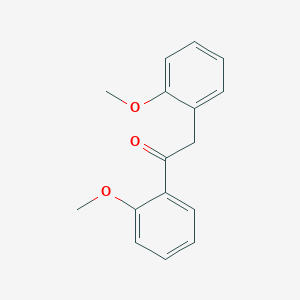
![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)

![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)

